molecular formula C15H14N2OS B14806161 3-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzamide

3-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzamide

Cat. No.: B14806161
M. Wt: 270.4 g/mol
InChI Key: KMWHOKOEQSYKDS-UHFFFAOYSA-N
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Description

3-{[4-(methylsulfanyl)benzylidene]amino}benzamide is an organic compound that features a benzylidene group attached to an amino group, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(methylsulfanyl)benzylidene]amino}benzamide typically involves the condensation reaction between 4-(methylsulfanyl)benzaldehyde and 3-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for 3-{[4-(methylsulfanyl)benzylidene]amino}benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(methylsulfanyl)benzylidene]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[4-(methylsulfanyl)benzylidene]amino}benzamide primarily involves its interaction with microbial cell components. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes. The presence of the benzylidene and amino groups allows it to form strong interactions with microbial proteins, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-methylsulfanyl benzylidene hydrazides: These compounds share a similar benzylidene structure but differ in the presence of a hydrazide group instead of an amino group.

    3-hydroxy benzylidene hydrazides: These compounds have a hydroxyl group in place of the methylsulfanyl group.

Uniqueness

3-{[4-(methylsulfanyl)benzylidene]amino}benzamide is unique due to the presence of both the methylsulfanyl and benzylidene groups, which contribute to its distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

3-[(4-methylsulfanylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2OS/c1-19-14-7-5-11(6-8-14)10-17-13-4-2-3-12(9-13)15(16)18/h2-10H,1H3,(H2,16,18)

InChI Key

KMWHOKOEQSYKDS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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